molecular formula C15H19ClN2O2S B2626409 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one CAS No. 1105682-52-7

4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

Cat. No. B2626409
CAS RN: 1105682-52-7
M. Wt: 326.84
InChI Key: QZEIGNQUFSEXFS-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'CB-13' and belongs to the class of synthetic cannabinoids. CB-13 has been studied for its potential therapeutic applications and has shown promising results in various preclinical studies.

Scientific Research Applications

Neuroendocrine and Behavioral Effects of m-CPP

m-Chlorophenylpiperazine (mCPP), a related compound, has been used in psychopharmacology research to probe serotonin function. It is known for binding to serotonin receptors and α-adrenoceptors, affecting psychological and hormonal responses without significant changes in cognitive performance, pulse, or blood pressure in humans (Silverstone et al., 1994). Furthermore, mCPP challenges in research have highlighted the compound's ability to induce symptoms of the serotonin syndrome in specific cases, emphasizing the importance of understanding serotonergic function in psychiatric disorders (Klaassen et al., 1998).

Pharmacokinetic Studies

Research involving pharmacokinetic profiling, such as the study on R115777, a farnesyl transferase inhibitor, demonstrates the application of advanced techniques like accelerator mass spectrometry (AMS) in analyzing drug metabolism and disposition. This approach allows for the detailed tracking of drug-related compounds in the human body, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of potential therapeutic agents (Garner et al., 2002).

Alcohol Dehydrogenase Inhibition Studies

4-Methylpyrazole (4-MP), another compound within the same research domain, has been studied extensively for its role as an alcohol dehydrogenase inhibitor, with potential applications in treating methanol and ethylene glycol intoxications. Clinical studies have explored its safety profile, effective dosing, and potential as an alternative to ethanol therapy in cases of acute intoxication (Jacobsen et al., 1988). Additionally, its effects on cutaneous vascular sensitivity highlight the compound's diverse pharmacological impacts and the complexities of alcohol metabolism in humans (Wilkin, 1988).

properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEIGNQUFSEXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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